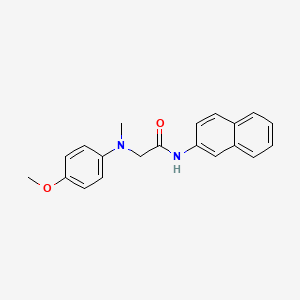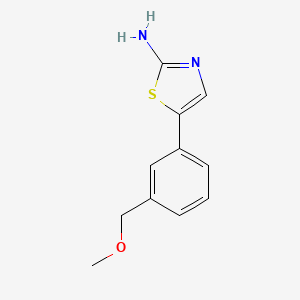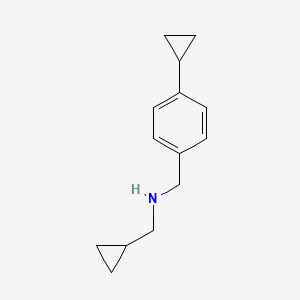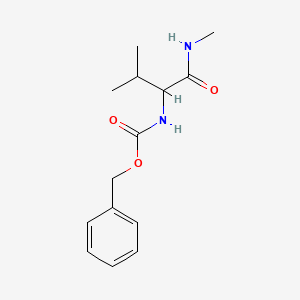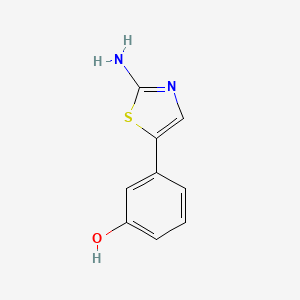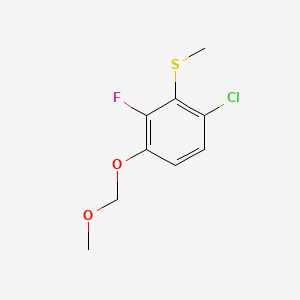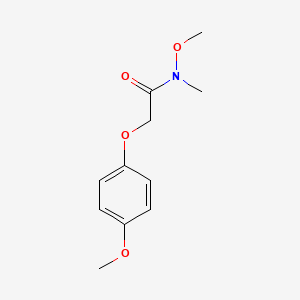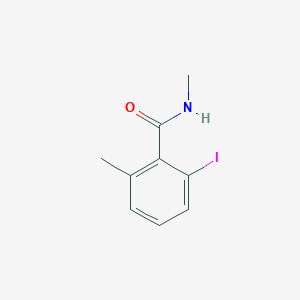![molecular formula C17H14Br2N2O B14772442 4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14772442.png)
4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole is a complex organic compound that features a carbazole moiety substituted with bromine atoms and linked to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method includes the bromination of carbazole to introduce bromine atoms at the 3 and 6 positions. This is followed by a coupling reaction with an oxazole derivative under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized carbazole derivatives.
Aplicaciones Científicas De Investigación
4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The bromine atoms and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dibromo-9-(4-bromophenyl)carbazole: Another brominated carbazole derivative with similar structural features.
2,3,5,6-Tetrakis(3,6-dibromocarbazol-9-yl)-1,4-dicyanobenzene: A compound with multiple carbazole units and bromine substitutions.
Uniqueness
4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole is unique due to the presence of both the carbazole and oxazole moieties, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Propiedades
Fórmula molecular |
C17H14Br2N2O |
|---|---|
Peso molecular |
422.1 g/mol |
Nombre IUPAC |
4-[(3,6-dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H14Br2N2O/c1-10-20-13(9-22-10)8-21-16-4-2-11(18)6-14(16)15-7-12(19)3-5-17(15)21/h2-7,13H,8-9H2,1H3 |
Clave InChI |
QKOVODMIWAEANY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B14772367.png)
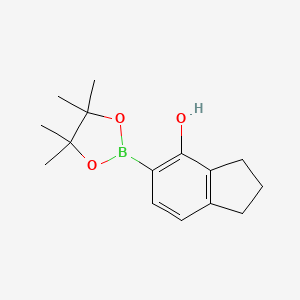
![Iron, [N-[1-[9-[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]-2,6-dimethylbenzenamine-kappaN]dichloro-](/img/structure/B14772377.png)
